molecular formula C8H14N2S B125010 2-Isopropyl-4-(methylaminomethyl)thiazole CAS No. 154212-60-9

2-Isopropyl-4-(methylaminomethyl)thiazole

Cat. No. B125010
M. Wt: 170.28 g/mol
InChI Key: HWSFABGWAXURNG-UHFFFAOYSA-N
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Description

2-Isopropyl-4-(methylaminomethyl)thiazole is an important intermediate in the synthesis of certain drugs . It is known to be used in the synthesis of ritonavir and cobicistat , which are antiretroviral medications used to treat and prevent HIV/AIDS .


Synthesis Analysis

The synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole typically involves the use of thio-iso-butanamide and 1,3-DCA condensation, forming 2-isopropyl-4-chloromethyl thiophene azoles. This is then substituted with methylamine . Another method involves adding 2-sec.-propyl-4-5-chloromethyl thiazole and 40% aqueous methylamine solution to a flask and heating it to 50-60°C. After cooling, methylene dichloride and Virahol are added, and the mixture is stirred. The aqueous phase is extracted with dichloromethane three times, and the organic phase is merged, dried with anhydrous sodium sulfate, filtered, and concentrated. The product is then purified through column chromatography .


Molecular Structure Analysis

The molecular formula of 2-Isopropyl-4-(methylaminomethyl)thiazole is C8H14N2S . Its structure includes a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Chemical Reactions Analysis

The chemical reactions involving 2-Isopropyl-4-(methylaminomethyl)thiazole are primarily its synthesis reactions as described above. It’s important to note that the specific reactions it undergoes would depend on the conditions and reagents present .

Scientific Research Applications

DNA Binding and Drug Development

2-Isopropyl-thiazole (iPrTh) is used as a building block in nucleic acid minor groove-binding molecules. It shows promise in developing new drug candidates for gene targeting due to its high sequence specificity and affinity. This is exemplified in a study where a short lexitropsin containing iPrTh binds selectively to the DNA sequence 5'-ACTAGT-3', demonstrating the potential for gene-specific drug development (Anthony et al., 2004).

Corrosion Inhibition

Research on 2-amino-4-methyl-thiazole, a related compound, indicates its effectiveness as a corrosion inhibitor for mild steel. This suggests potential applications for 2-Isopropyl-4-(methylaminomethyl)thiazole in protecting metal surfaces in acidic environments (Yüce et al., 2014).

Synthesis of Antitumor and Antifilarial Agents

A derivative, Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, shows promise as an antitumor and antifilarial agent, indicating potential therapeutic applications for related compounds (Kumar et al., 1993).

Synthesis of Novel Antibacterial and Antifungal Agents

4-Isopropylthiazole derivatives have been synthesized and tested for antibacterial, antifungal, and antitubercular activities. Some of these derivatives showed significant efficacy, suggesting that 2-Isopropyl-4-(methylaminomethyl)thiazole could be a precursor in developing new antimicrobial agents (Mallikarjuna et al., 2009).

Anticancer Activity

Derivatives of 4-aminothiazol-2(5H)-one, which are structurally related, exhibit anticancer activity against various cancer cell lines. This indicates the potential for 2-Isopropyl-4-(methylaminomethyl)thiazole in the synthesis of compounds with selective anticancer properties (Kaminskyy et al., 2015).

Cardiovascular Applications

2-Arylimino-1,3-thiazole derivatives have shown cardioprotective effects in vitro. By extension, 2-Isopropyl-4-(methylaminomethyl)thiazole could be useful in synthesizing compounds for cardiovascular therapies (Drapak et al., 2019).

properties

IUPAC Name

N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSFABGWAXURNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165569
Record name 2-Isopropyl-4-(N-methyl)amino-methyl thiazole
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Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4-(methylaminomethyl)thiazole

CAS RN

154212-60-9
Record name N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine
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Record name 2-Isopropyl-4-(N-methyl)amino-methyl thiazole
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Record name 2-Isopropyl-4-(N-methyl)amino-methyl thiazole
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Record name 2-isopropyl-4-(N-methyl)aminomethylthiazole
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Record name 2-ISOPROPYL-4-(N-METHYL)AMINO-METHYL THIAZOLE
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Synthesis routes and methods I

Procedure details

The thioisobutyramide resulting from Example 73A was dissolved in 70 mls THF and added slowly to a solution of (34.1 g, 0.27 mole) 1,3-dichloracetone in 40 mls THF. A 10 ml rinse of THF was used to completely transfer the thioamide. The reaction was carried out in a 250 ml flask with mechanical stirring under nitrogen atmosphere. The reaction temperature was maintained below 25° C. during addition with a 15°±5° C. bath. The bath was kept in place for 1 hour after which it was removed and the reaction stirred for 18 hours. Next this stirred chloromethyl-thiazole solution was added to 376 mls (4.37 mole) 40% aqueous methylamine solution at 15° C. in a 1 liter flask. The temperature was maintained below 25° C. during addition. After half an hour the bath was removed and the reaction stirred for 3 hours at ambient temperature. The solvent was removed under vacuum with a 50° C. bath to an end volume of 310 mls. The residue was then basified with 50 g 10% NaOH to pH 12 and extracted into methylene chloride (2×160 mls). The combined organics were then washed with 1×150 g of 20% ammonium chloride followed by 1×90 g of 20% ammonium chloride. The combined aqueous washes were then back extracted with 150 mls methylene chloride. The combined product methylene chloride layers were then extracted with 100 g of a solution of 25 g conc. HCl and 75 g water. This acidic product solution was then washed with 135 mls methylene chloride. Next the acidic product solution was cooled, then neutralized with 100 g 20% NaOH solution. The product was extracted from this mixture with methylene chloride (2×135 mls). The solvent was removed under vacuum to afford the desired product as an amber oil. (yield approx. 28 grams)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
376 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 40 g of 4-(chloromethyl)-2-isopropylthiazole hydrochloride in 100 ml of water was added dropwise with stirring to 400 ml of 40% aqueous methylamine. The resulting solution was stirred for 1 h, then concentrated in vacuo. The residue was taken up in chloroform, dried over Na2SO4, and concentrated in vacuo. Purification of the residue by silica gel chromatography using 10% methanol in chloroform provided 21.35 g (55%) of the desired compound. 1H NMR (DMSO-d6) δ 1.34 (d, J=7 Hz, 6 H), 2.56 (s, 3 H), 3.30 (heptet, J=7 Hz, 1 H), 4.16 (s, 2 H), 7.63 (s, 1 H). Mass spectrum: (M+H)+ =171.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Xin, M Hao, G Fan, Y Zhang, L Zhang - Molecular Catalysis, 2019 - Elsevier
Sarcosine oxidase (SOX) gene from Thermomicrobium roseum DSM 5159 (GeneBank: ACM06094.1) was inserted into a pMA5 plasmid, expressed in Bacillus subtilis WB600 in soluble …
Number of citations: 8 www.sciencedirect.com
AZ Carvalho, MN El-Attug, SE Zayed… - … of Pharmaceutical and …, 2010 - Elsevier
Ritonavir is a synthetic peptidomimetic human immunodeficiency virus (HIV) protease inhibitor employed in the treatment of AIDS since 1996. Synthetic precursors are potential …
Number of citations: 14 www.sciencedirect.com
Q Gao, J Shao, M Tang, Y Xin, L Zhang - International Journal of Biological …, 2021 - Elsevier
Thermomicrobium roseum sarcosine oxidase (TrSOX) was a N-demethylase with specific substrate chiral selectivity, outstanding thermostability and environmental resistance. To …
Number of citations: 6 www.sciencedirect.com

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